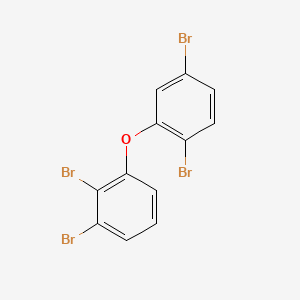

2,2',3,5'-Tetrabromodiphenyl ether

Description

Contextualization of PBDEs as Persistent Organic Pollutants (POPs)

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been widely utilized as flame retardants in a vast array of consumer and industrial products, including electronics, furniture foam, textiles, and plastics. columbia.eduenvironment-agency.gov.uk These compounds are not chemically bound to the materials they are added to, which allows them to be released into the environment over time. columbia.edu

PBDEs are recognized as persistent organic pollutants (POPs), a group of man-made chemicals characterized by their resistance to environmental degradation. environment-agency.gov.ukresearchgate.net This persistence allows them to remain in ecosystems for extended periods, with degradation half-lives estimated to be in the range of months to years. environment-agency.gov.uk Their chemical stability and hydrophobicity contribute to their tendency to adsorb to soil, sediment, and suspended particles. environment-agency.gov.uknih.gov Furthermore, PBDEs are lipophilic, meaning they have a high affinity for fats and can accumulate in the fatty tissues of living organisms. researchgate.netnih.gov This process, known as bioaccumulation, can lead to biomagnification, where the concentration of the chemical increases in organisms at successively higher levels in the food chain. environment-agency.gov.uk As a result, PBDEs have been detected in various environmental compartments, including air, water, soil, and biota, as well as in human tissues such as blood, breast milk, and adipose tissue. environment-agency.gov.ukontosight.ai The widespread presence and potential for long-range environmental transport of PBDEs have led to their classification as POPs under the Stockholm Convention. environment-agency.gov.uk

Significance of Congener-Specific Research: Focus on 2,2',3,5'-Tetrabromodiphenyl Ether (BDE-71)

The term PBDEs refers to a group of 209 possible structurally similar chemicals, known as congeners. Each congener is distinguished by the number and position of bromine atoms on the two phenyl rings. Research has shown that the environmental behavior, bioaccumulation potential, and toxicity of PBDEs can vary significantly between different congeners. nih.gov Therefore, congener-specific research is crucial for a comprehensive understanding of the risks associated with PBDEs.

Table 1: Properties of 2,2',3,5'-Tetrabromodiphenyl Ether (BDE-71)

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₆Br₄O |

| Molecular Weight | 485.79 g/mol |

| CAS Number | 189084-62-6 |

| Appearance | Solid |

| Solubility | Low in water, high in organic solvents |

| Class | Bromodiphenyl ethers |

This table is interactive. You can sort and filter the data.

Evolution of PBDE Environmental Studies and Research Gaps

The scientific community's understanding of PBDEs in the environment has evolved significantly over the past few decades. Initial studies focused on the detection and quantification of total PBDEs in various environmental matrices. However, as analytical techniques improved, research shifted towards congener-specific analysis, revealing distinct patterns of distribution and accumulation for different PBDEs. researchgate.net

Despite the progress made, several research gaps remain. A significant challenge lies in fully understanding the environmental fate and transport of individual congeners, including their potential for long-range atmospheric transport and deposition in remote regions like the Arctic. nau.edu While it is known that PBDEs can undergo debromination in the environment, the specific pathways and rates of transformation for many congeners, including the potential for less brominated and potentially more toxic congeners to be formed from more highly brominated ones, are not yet fully elucidated. nih.govnih.gov

Further research is also needed to understand the complete picture of PBDE biotransformation within organisms. While studies have identified hydroxylated and methoxylated metabolites of some PBDEs, the full spectrum of metabolites and the enzymatic pathways involved in their formation are still under investigation. researchgate.netoup.com Additionally, while the presence of PBDEs in indoor environments, particularly in dust, has been identified as a significant human exposure pathway, more research is needed to fully characterize the sources, fate, and transport of specific congeners in these microenvironments. nih.gov The development of more advanced analytical methods is also crucial for detecting and quantifying a wider range of PBDEs and their metabolites in complex environmental and biological samples. cdc.gov

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-3-(2,5-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-4-5-8(14)11(6-7)17-10-3-1-2-9(15)12(10)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGBGTYMDIVKNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)OC2=C(C=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879870 | |

| Record name | BDE-44 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-20-2 | |

| Record name | 2,2',3,5'-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-44 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,5'-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK03567LO5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of 2,2 ,3,5 Tetrabromodiphenyl Ether

Spatial Distribution Patterns Across Global and Regional Scales

The spatial distribution of 2,2',3,5'-tetrabromodiphenyl ether (BDE-49) and other PBDEs is widespread, with detections in diverse environments ranging from industrialized and urban areas to remote regions. nih.govcopernicus.org This widespread distribution is facilitated by both atmospheric and oceanic transport mechanisms.

Atmospheric Concentrations and Deposition Dynamics

PBDEs, including tetrabromodiphenyl ethers, can enter the atmosphere and undergo long-range transport. copernicus.org Studies in remote mountain regions of Europe have detected various PBDE congeners in bulk atmospheric deposition, indicating that these compounds can travel far from their original sources. copernicus.org For instance, a study in several remote European mountain sites found that BDE-47, a closely related tetrabromodiphenyl ether, was one of the dominant low-brominated congeners in atmospheric deposition. copernicus.org The deposition fluxes of these compounds were found to be influenced by factors such as temperature, particle deposition, and precipitation. copernicus.org In Southern Taiwan, the average atmospheric concentrations for total PBDEs ranged from 24.0 ± 1.83 to 102 ± 13.3 pg/Nm³, with particle phase deposition being the dominant process. researchgate.net

Aquatic Systems: Water Column, Sediment, and Biota

2,2',3,5'-Tetrabromodiphenyl ether and other PBDEs are frequently detected in aquatic environments, including the water column, sediments, and various organisms. nih.govsacredheart.edunih.gov

In China, a study of surface waters from 2011 to 2018 found that the concentrations of BDE-47 were generally lower than those of the more heavily brominated BDE-209. nih.gov The concentrations were higher in lakes compared to rivers and showed seasonal variations, with lower levels during the wet season. nih.gov

Sediments often act as a significant sink for PBDEs. mdpi.comepa.gov In the Pearl River Estuary in South China, concentrations of various PBDE congeners, including tetrabromodiphenyl ethers, were found in surface sediments. nih.gov High concentrations of BDE-209 were particularly noted in these sediments. nih.govresearchgate.net Similarly, sediment cores from water bodies in Arkansas, USA, near brominated flame retardant manufacturing facilities, showed high levels of PBDEs, with decabromodiphenyl ether (BDE-209) reaching concentrations as high as 57,000 ng/g dry weight. researchgate.net

The bioaccumulation of PBDEs in aquatic biota is a significant concern. nih.gov 2,2',3,5'-Tetrabromodiphenyl ether (BDE-49) is considered one of the more biologically active congeners, although it is typically found at lower levels than BDE-47 in fish, wildlife, and human tissues. nih.gov Its bioaccumulation can be influenced by the debromination of higher brominated congeners like BDE-99. nih.gov In the Laurentian Great Lakes, the predominant PBDE congeners found in lake trout were BDE-47, BDE-99, and BDE-100. nih.gov A study in the Pearl River Estuary found a range of PBDE concentrations in various invertebrate and fish species, with different levels attributed to varying feeding habits and metabolic capabilities. nih.gov

Table 1: Concentrations of Selected PBDE Congeners in Aquatic Environments

| Location | Matrix | Compound | Concentration |

|---|---|---|---|

| Surface Waters, China | Water | BDE-47 | 1.02 ng/L (mean) |

| Lakes, China | Water | BDE-47 | 2.56 ng/L (mean) |

| Rivers, China | Water | BDE-47 | 0.58 ng/L (mean) |

| Pearl River Estuary, China | Sediment | Sum of 10 PBDEs | 9.88 to 39.0 ng/g organic carbon |

| Pearl River Estuary, China | Biota | Sum of 10 PBDEs | 34.1 to 444.5 ng/g lipid |

| Laurentian Great Lakes, USA/Canada | Lake Trout | Total PBDEs | 27 to 95 ng/g wet weight |

Terrestrial Environments: Soil and Vegetation

PBDEs are also found in terrestrial environments, contaminating soil and being taken up by vegetation. ontosight.aiepa.gov The sources of this contamination are varied and include atmospheric deposition and the application of sewage sludge to land.

Studies have shown that PBDEs are present in soils from various regions. nih.gov In mangrove ecosystems, which are situated at the land-sea interface, sediments can act as significant reservoirs for pollutants like PBDEs. mdpi.comresearchgate.net Research in a mangrove in South China has investigated the historical trends and ecological risks of PBDEs. mdpi.com

Vegetation can accumulate PBDEs from the soil and atmosphere. A study on the mangrove species Kandelia obovata exposed to BDE-47 in soil at environmentally relevant concentrations (50, 500, and 5000 ng/g dry weight) found that the compound inhibited photosynthesis. mdpi.comnih.gov This indicates that the presence of 2,2',3,5'-tetrabromodiphenyl ether and related compounds in the soil can have direct physiological effects on plants. mdpi.comnih.gov

Temporal Trends in Environmental Compartments

The temporal trends of PBDEs in the environment have been a subject of significant research, with patterns varying depending on the specific congener and region. In the Baltic Sea, a study of guillemot eggs collected between 1969 and 2001 showed that concentrations of tetrabromodiphenyl ether (BDE-47) and pentabromodiphenyl ethers increased from the 1970s, peaked in the mid- to late-1980s, and then rapidly decreased. nih.gov This decline is likely a result of restrictions and voluntary phase-outs of certain commercial PBDE mixtures in many countries. ontosight.ai

In contrast, a study of surface waters across China from 2011 to 2018 observed a gradual decrease in the concentrations of BDE-47. nih.gov In a rocky intertidal habitat along the northeastern Pacific coast of Japan, a 21-year study detected significant temporal trends in the abundance of various functional groups, with some species increasing and others decreasing, influenced by factors like warming and ocean acidification. frontiersin.org

Identification and Characterization of Environmental Hotspots

Environmental hotspots of PBDE contamination are typically associated with industrial activities, such as the manufacturing of products containing these flame retardants, and with urban areas due to the high density of consumer goods. researchgate.net

The area around a former industrial park in Spain, where polyamide polymerization took place, was identified as a hotspot for BDE-209 contamination in the River Vero. researchgate.net High concentrations were found in both sediment and fish downstream from the industrial park. researchgate.net

In South China, the Pearl River Estuary is another identified hotspot, receiving inputs from the densely populated and industrialized Pearl River Delta region. nih.gov Studies in this area have found elevated levels of various PBDEs in sediments and biota. nih.gov Similarly, mangrove sediments in the southeast coastal areas of China have been identified as areas where BDE-47 is a ubiquitous congener. mdpi.comresearchgate.net

Sources and Pathways of 2,2 ,3,5 Tetrabromodiphenyl Ether in the Environment

Primary Release Mechanisms from Anthropogenic Activities

The primary pathways for BDE-49 to enter the environment stem from its inclusion in commercial flame retardant mixtures and the subsequent handling of products containing these mixtures throughout their lifecycle.

Industrial Production and Manufacturing Emissions

Polybrominated diphenyl ethers (PBDEs) are not a single chemical but a class of organobromine compounds used as flame retardants in a vast array of consumer and industrial products. wikipedia.org They are manufactured as commercial mixtures, primarily pentaBDE, octaBDE, and decaBDE, which are composed of various PBDE congeners. nih.gov 2,2',3,5'-Tetrabromodiphenyl ether is a congener found within these commercial mixtures. alsglobal.com

PBDEs are additive flame retardants, meaning they are physically mixed with the material rather than chemically bound to it. nih.govepa.gov This makes them more prone to leaching out of products during manufacturing, use, and disposal. epa.gov Emissions during the manufacturing of PBDEs and their incorporation into products like plastics, foams, textiles, and electronics represent a primary release pathway into the environment. wikipedia.orgnih.gov Although the production of pentaBDE and octaBDE has been phased out in many regions, including the United States and Europe, historical production and continued use in some parts of the world contribute to ongoing environmental input. epa.govnih.gov Furthermore, the breakdown of more highly brominated congeners, such as decaBDE, can also form BDE-49 in the environment. epa.gov

Waste Stream Contributions (e.g., E-waste, Landfills)

A significant source of BDE-49 in the environment is the disposal of products containing PBDEs. researchgate.net Electronic waste (e-waste) and landfills are major repositories for these products. researchgate.netresearchgate.net

E-waste: The widespread use of PBDEs in electronics, such as computers and televisions, has led to a substantial reservoir of these compounds in e-waste. pops.int Improper handling and disposal of e-waste, including open burning, can release PBDEs into the atmosphere. researchgate.net

Landfills: Landfills receive a vast quantity of discarded consumer goods that contain PBDEs. researchgate.net Over time, these compounds can leach from the waste into landfill leachate, which is the liquid that passes through the waste and collects at the bottom of the landfill. researchgate.netnih.gov Studies have detected PBDEs in landfill leachate, indicating their mobilization from the waste matrix. researchgate.net The concentration of PBDEs in leachate can be influenced by factors such as the age of the landfill and the type of waste it contains. researchgate.net For instance, landfills that accepted e-waste in the past may show higher levels of PBDEs in their leachate. researchgate.net

PBDE Congeners Detected in E-Waste and Landfill Leachate

| PBDE Congener | Detected in E-waste | Detected in Landfill Leachate |

|---|---|---|

| BDE-47 | ✔ | ✔ |

| BDE-99 | ✔ | ✔ |

| BDE-100 | ✔ | ✔ |

| BDE-153 | ✔ | ✔ |

| BDE-154 | ✔ | ✔ |

| BDE-183 | ✔ | ✔ |

| BDE-209 | ✔ | ✔ |

Source: Based on findings from various environmental studies. researchgate.netresearchgate.net

Secondary Mobilization and Redistribution Processes

Once released into the environment, BDE-49 can be mobilized and redistributed through various physical and chemical processes. Due to their persistence, PBDEs can remain in the environment for extended periods, similar to polychlorinated biphenyls (PCBs). nih.gov They can partition between different environmental compartments, including soil, water, and air. deepdyve.com For example, PBDEs in landfill leachate can contaminate groundwater. researchgate.net In aquatic environments, they tend to adsorb to sediment. nih.gov From soil and sediment, they can be resuspended into the atmosphere or transported by water currents.

Long-Range Environmental Transport Dynamics

Evidence suggests that BDE-49, along with other PBDEs, can undergo long-range environmental transport, reaching remote areas far from their original sources. deepdyve.comresearchgate.netnilu.no This transport primarily occurs through the atmosphere. researchgate.net PBDEs can be transported in the gaseous phase or adsorbed onto atmospheric particles. researchgate.netnih.gov The extent to which a particular congener is transported depends on its physical and chemical properties, such as its volatility and its tendency to bind to particles. researchgate.net

Lower-brominated PBDEs, like BDE-49, are considered more likely to undergo long-range atmospheric transport compared to more heavily brominated congeners. researchgate.net Atmospheric deposition, including both wet (precipitation) and dry deposition, is a significant pathway for the entry of these compounds into terrestrial and aquatic ecosystems in remote regions. researchgate.net The detection of PBDEs in remote environments such as the Arctic provides strong evidence for their long-range transport capabilities. mosj.no

Factors Influencing Long-Range Transport of PBDEs

| Factor | Description |

|---|---|

| Volatility | Higher volatility allows for greater partitioning into the gas phase, facilitating atmospheric transport. |

| Particle Adsorption | Adsorption to atmospheric particles allows for transport over long distances with wind currents. researchgate.netnih.gov |

| Atmospheric Persistence | Resistance to degradation in the atmosphere allows for longer transport times. |

| Deposition Processes | Wet and dry deposition remove PBDEs from the atmosphere and deposit them into ecosystems. researchgate.net |

Source: Based on findings from various environmental studies. researchgate.netnilu.no

Environmental Fate and Transport Mechanisms of 2,2 ,3,5 Tetrabromodiphenyl Ether

Volatilization and Atmospheric Dispersion

The potential for a chemical to volatilize from surfaces and undergo atmospheric dispersion is influenced by its vapor pressure and Henry's Law constant. For PBDEs, increasing the degree of bromination generally leads to a decrease in vapor pressure, reducing their tendency to volatilize. nih.gov As a tetrabrominated congener, BDE-49 is expected to be semi-volatile.

While specific data for BDE-49 is scarce, the properties of other tetra-BDEs, such as BDE-47, provide an indication of its likely behavior. The vapor pressure of BDE-47 is estimated to be around 2.5 x 10⁻⁴ Pascals at 25°C. epa.gov This low volatility suggests that while some atmospheric transport can occur, a significant portion of tetra-BDEs released into the environment will likely remain in soil and water.

Once in the atmosphere, the transport of these compounds is governed by gas-particle partitioning. copernicus.org Due to their lipophilic nature, PBDEs tend to adsorb to airborne particulate matter. This association with particles influences their atmospheric residence time and the distance they can be transported. The less-brominated congeners, being more volatile, have a higher potential for long-range atmospheric transport in the gaseous phase compared to more heavily brominated congeners. researchgate.net

Table 1: Physicochemical Properties of Selected Tetrabromodiphenyl Ether Congeners

| Property | BDE-47 (2,2',4,4'-) | General Tetra-BDEs |

|---|---|---|

| Molecular Formula | C₁₂H₆Br₄O | C₁₂H₆Br₄O |

| Molecular Weight | 485.8 g/mol | 485.8 g/mol |

| Vapor Pressure (25°C) | 2.5 x 10⁻⁴ Pa | Low, semi-volatile |

| Water Solubility (25°C) | Low | Generally low |

| Log Kow | High | 5.87 - 6.16 (range for various tetra-BDEs) |

Data for BDE-49 is not available. Values for BDE-47 and the general class are provided for context. Source: epa.govnih.gov

Sorption and Desorption Dynamics in Environmental Matrices

Sorption to soil and sediment is a primary process governing the environmental fate of PBDEs. nih.gov This behavior is largely driven by their hydrophobicity, as indicated by their high octanol-water partition coefficients (Kow).

The partitioning of organic chemicals between soil and water is commonly described by the soil organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgnih.govusgs.gov A high Koc value indicates a strong tendency for a chemical to adsorb to the organic fraction of soil, limiting its mobility and bioavailability in the aqueous phase. For neutral hydrophobic compounds like PBDEs, Koc is a critical parameter for predicting their fate. ecetoc.org

Specific Koc values for BDE-49 are not readily found in scientific literature. However, studies on other PBDEs demonstrate a strong affinity for soil. researchgate.net The Koc values for tetra-BDEs are generally high, suggesting that they will be strongly sorbed to soil organic matter. This strong sorption means that leaching into groundwater is expected to be limited, and the primary reservoir for these compounds in the terrestrial environment will be the soil itself.

In aquatic environments, PBDEs, including tetra-BDEs, readily partition from the water column to sediments. nih.gov The principles governing this partitioning are similar to those in soil, with organic carbon content being a key factor. The high lipophilicity of tetra-BDEs results in their strong adsorption to suspended particles and bottom sediments. nih.gov

This partitioning behavior leads to the accumulation of PBDEs in sediments, which act as a long-term sink for these pollutants. Studies of PBDEs in aquatic systems consistently show that the majority of these compounds are found in the sediment rather than the water column. The transformation of higher brominated PBDEs in sediments can also be a source of less brominated congeners. iaea.orgresearchgate.net

Sedimentation and Resuspension Processes in Aquatic Systems

Due to their strong affinity for particulate matter, the transport of tetra-BDEs in aquatic systems is closely linked to the movement of sediments. These compounds, adsorbed to suspended particles, can be transported over significant distances by water currents before settling in areas of lower energy, such as estuaries and deep-sea basins. iaea.orgresearchgate.net

Once deposited, these compounds can be buried in the sediment layers. However, physical disturbances, such as storms, dredging, or bioturbation (the mixing of sediments by organisms), can lead to the resuspension of contaminated sediments. This resuspension can reintroduce PBDEs into the water column, making them available for further transport and biological uptake. The cycling of sedimentation and resuspension is a critical mechanism for the redistribution of persistent organic pollutants like PBDEs within aquatic ecosystems.

Cross-Compartment Exchange and Partitioning Behavior

The environmental distribution of 2,2',3,5'-tetrabromodiphenyl ether is a dynamic process involving continuous exchange between air, water, soil, and sediment. As a semi-volatile compound, it can undergo atmospheric transport and be deposited in terrestrial and aquatic environments. researchgate.net

In soil and water, its high hydrophobicity drives its partitioning into the organic matter of soil and sediment. nih.gov This leads to an accumulation in these compartments, which act as environmental sinks. However, processes like volatilization from soil and water surfaces, and the resuspension of sediments, allow for its re-entry into the atmosphere and water column, respectively.

Biogeochemical Transformations and Degradation Pathways of 2,2 ,3,5 Tetrabromodiphenyl Ether

Abiotic Degradation Processes

The abiotic degradation of 2,2',3,5'-tetrabromodiphenyl ether (BDE-49) in the environment is a critical area of study due to the compound's persistence and potential for transformation into other toxic substances. These processes occur without the involvement of living organisms and are primarily driven by physical and chemical factors in the environment.

Photolytic Degradation Mechanisms

Photolytic degradation, or photodegradation, is a significant abiotic pathway for the breakdown of polybrominated diphenyl ethers (PBDEs) like BDE-49. This process involves the absorption of light energy, typically from sunlight, which can lead to the cleavage of carbon-bromine (C-Br) bonds. The primary mechanism in the photolysis of PBDEs is reductive debromination, where a bromine atom is replaced by a hydrogen atom.

Studies on the photodegradation of other tetrabromodiphenyl ether congeners, such as BDE-47, have shown that the process follows first-order kinetics. researchgate.net The rate of degradation is influenced by the solvent, with different rates observed in hexane, methanol (B129727), toluene (B28343), and other solutions. researchgate.net For instance, the degradation of BDE-47 is slower in acetonitrile, which may be due to its weak hydrogen-donating ability. researchgate.net The presence of inorganic ions can also affect the degradation rate, with Fe³⁺ and NH₄⁺ ions shown to reduce the half-life of BDE-47. researchgate.net

The photolytic degradation of higher brominated PBDEs, such as decabromodiphenyl ether (BDE-209), results in the formation of lower brominated congeners, including tetrabromodiphenyl ethers. nih.govepa.gov This stepwise debromination is a key transformation pathway. researchgate.net For example, the photolysis of BDE-209 in house dust under natural sunlight led to the formation of nona- and octa-brominated congeners. nih.gov This indicates that higher brominated PBDEs can be a source of BDE-49 and other tetrabromodiphenyl ethers in the environment through photolytic processes.

The coupling of UV photolysis with biodegradation has been shown to be more effective in removing BDE-209 than biodegradation alone, with chemical debromination via photolysis occurring at a faster rate than biological debromination. nih.gov The process can lead to the formation of various intermediates, including hydroxylated PBDEs and polybrominated dibenzofurans (PBDFs). nih.gov

Hydrolysis and Other Chemical Transformations

While photolysis is a major abiotic degradation pathway, other chemical transformations can also occur. Hydrolysis, the reaction with water, is generally not considered a significant degradation pathway for PBDEs due to the strength and stability of the ether linkage and the C-Br bonds.

However, other chemical transformations can occur under specific conditions. For example, thermal degradation of BDE-47 over a synthesized Fe-Al composite oxide at 300°C resulted in hydrodebromination and isomerization, producing various tri-, di-, and mono-bromodiphenyl ethers. nih.govresearchgate.net This demonstrates that under certain industrial or environmental conditions involving high temperatures and catalytic surfaces, BDE-49 could undergo similar transformations.

Biotic Degradation Processes

Biotic degradation involves the transformation of compounds by living organisms, primarily microorganisms. This is a crucial set of processes that can lead to the detoxification or, in some cases, the formation of more toxic metabolites of BDE-49.

Anaerobic and Aerobic Transformation Pathways

The transformation pathways of BDE-49 differ significantly between anaerobic and aerobic conditions.

Aerobic Transformation: Under aerobic conditions, the primary transformation pathways involve oxidative processes. researchgate.netoaepublish.com These include hydroxylation, catalyzed by mono- or dioxygenase enzymes, and ether bond cleavage. nih.govresearchgate.net Aerobic degradation can lead to the complete mineralization of the compound. mdpi.com However, highly brominated PBDEs are often resistant to aerobic oxidation. oaepublish.com A combined anaerobic-aerobic treatment approach has been proposed for the complete destruction of PBDEs, where anaerobic debromination is followed by aerobic degradation of the less-brominated and more readily oxidizable intermediates. oaepublish.com

Influence of Environmental Factors on Transformation Kinetics

The rate at which BDE-49 is transformed in the environment is influenced by a variety of factors.

For abiotic processes like photolysis, the intensity and wavelength of light are crucial. The presence of other substances in the environmental matrix, such as organic matter and inorganic ions, can also significantly affect the degradation kinetics. researchgate.net For example, different solvents and the presence of certain metal ions can either enhance or inhibit the rate of photolytic degradation. researchgate.net

For biotic processes , factors that affect microbial activity will also influence the transformation kinetics of BDE-49. These include:

Temperature and pH: Microbial activity is optimal within specific temperature and pH ranges. researchgate.net

Nutrient availability: The presence of carbon sources and other essential nutrients can stimulate microbial growth and co-metabolic degradation of BDE-49. researchgate.net

Presence of other pollutants: The presence of heavy metals like cadmium and copper can have a concentration-dependent effect on the degradation of BDE-47 by fungi, sometimes promoting and other times inhibiting the process. nih.govnih.gov

Bioavailability: The sorption of BDE-49 to soil and sediment particles can reduce its availability to microorganisms, thereby slowing down the degradation rate. nih.gov

The structural properties of the PBDE congener itself also play a role, with higher brominated congeners generally being more resistant to degradation. frontiersin.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 2,2',3,5'-Tetrabromodiphenyl ether | BDE-49 |

| 2,2',4,4'-Tetrabromodiphenyl ether | BDE-47 |

| Decabromodiphenyl ether | BDE-209 |

| Polybrominated diphenyl ethers | PBDEs |

| Polybrominated dibenzofurans | PBDFs |

| 5-hydroxy-2,2',4,4'-tetrabromodiphenyl ether | 5-OH-BDE-47 |

| 4'-hydroxy-2,2',4-tribromodiphenyl ether | 4'-OH-BDE-17 |

| 6-hydroxy-2,2',4,4'-tetrabromodiphenyl ether | 6-OH-BDE-47 |

| 2'-hydroxy-2,3',4-tribromodiphenyl ether | 2'-OH-BDE-28 |

| 2,4-dibromophenol | 2,4-DBP |

| 4-bromophenol | 4-BP |

| 4-hydroxy-BDE | 4-OH-BDE |

| Diphenyl ether | |

| Nona-brominated diphenyl ethers | |

| Octa-brominated diphenyl ethers | |

| Tri-brominated diphenyl ethers | |

| Di-brominated diphenyl ethers | |

| Mono-brominated diphenyl ethers | |

| Cadmium | Cd |

| Copper | Cu |

| Iron(III) ion | Fe³⁺ |

Formation of Hydroxylated and Methoxylated Metabolites in Ecological Systems

The biotransformation of 2,2',3,5'-tetrabromodiphenyl ether (BDE-49) in various ecological systems leads to the formation of hydroxylated and, potentially, methoxylated metabolites. These transformation processes are primarily mediated by enzymatic activities within organisms and play a crucial role in the fate and potential toxicity of this compound. Research indicates that BDE-49 can be both a substrate for metabolic transformation and a product of the degradation of more highly brominated diphenyl ethers.

Formation from Precursor Compounds

In many ecosystems, the presence of BDE-49 is not solely from direct environmental contamination but also results from the in-vivo debromination of higher brominated PBDE congeners. Studies have demonstrated that BDE-49 is a significant metabolic product resulting from the hepatic metabolism of BDE-99 (2,2',4,4',5-pentabromodiphenyl ether) in various fish species. nih.govnih.gov This reductive debromination is a key pathway in the biotransformation of PBDEs in aquatic organisms.

For instance, research on fish like coho salmon, carp, and rainbow trout has identified BDE-49 as a major metabolite of BDE-99. nih.govnih.govnih.gov This transformation suggests that the bioaccumulation of BDE-49 in wildlife can be a result of both direct uptake and internal metabolic processes. nih.gov

Hydroxylated Metabolites

Hydroxylation, an oxidative process typically catalyzed by cytochrome P450 (CYP) monooxygenases, is a primary metabolic pathway for PBDEs in many organisms. nih.gov This process involves the addition of a hydroxyl (-OH) group to the aromatic ring of the molecule.

While studies on the metabolism of BDE-47 (2,2',4,4'-tetrabromodiphenyl ether) are more common, they provide insight into the likely pathways for BDE-49. One of the identified metabolites of BDE-47 is 4'-hydroxy-2,2',3,5'-tetrabromodiphenyl ether (4'-HO-BDE-49) . nih.govnih.gov The formation of this specific metabolite is significant as it occurs through a mechanism known as the NIH shift, an intramolecular migration of a bromine atom that is characteristic of arene oxide intermediates formed by CYP enzymes. nih.gov

This metabolite, 4'-HO-BDE-49, has been detected in mouse plasma following exposure to a commercial pentabromodiphenyl ether mixture and has also been found in human blood samples. nih.govnih.gov Although BDE-47 was the precursor in these studies, the formation of 4'-HO-BDE-49 demonstrates the enzymatic capability of organisms to hydroxylate the diphenyl ether structure at the 4'-position of the ring containing the 3,5-dibromo substitution pattern.

The table below summarizes key research findings on the formation of BDE-49 and its hydroxylated metabolites.

| Precursor Compound | Organism/System | Metabolic Process | Resulting Metabolite | Research Focus |

| BDE-99 | Coho Salmon, Carp, Rainbow Trout | Reductive Debromination | 2,2',3,5'-Tetrabromodiphenyl ether (BDE-49) | Hepatic metabolism studies showed BDE-49 as a significant debromination product. nih.govnih.govnih.gov |

| BDE-47 | Mice (in-vivo) | Oxidative Hydroxylation (via NIH shift) | 4'-hydroxy-2,2',3,5'-tetrabromodiphenyl ether (4'-HO-BDE-49) | Identified as a metabolite in plasma after exposure to a commercial PBDE mixture. nih.gov |

| BDE-47 | Humans (in-vivo) | Oxidative Hydroxylation | 4'-hydroxy-2,2',3,5'-tetrabromodiphenyl ether (4'-HO-BDE-49) | Detected in blood samples, indicating human metabolic pathways for PBDEs. nih.gov |

Methoxylated Metabolites

The formation of methoxylated polybrominated diphenyl ethers (MeO-PBDEs) is another recognized biotransformation pathway for PBDEs in the environment. This process can occur through the methylation of hydroxylated metabolites. While the direct methoxylation of BDE-49 has not been extensively documented, the general metabolic pathways observed for other PBDE congeners suggest it is a plausible transformation.

For example, studies on the structurally similar BDE-47 have investigated the activity of its methoxylated metabolites. mdpi.com Furthermore, research in various organisms, from plants to earthworms, has shown the interconversion of hydroxylated and methoxylated PBDEs. nih.govnih.gov This indicates that enzymatic systems capable of O-methylation of hydroxylated PBDEs exist in a range of species. It is therefore hypothesized that hydroxylated metabolites of BDE-49 could be further metabolized to their corresponding methoxylated analogs in certain ecological systems, although specific research is needed to confirm the structures and formation rates of these potential metabolites.

Bioaccumulation and Biomagnification of 2,2 ,3,5 Tetrabromodiphenyl Ether in Ecological Systems

Uptake Mechanisms in Aquatic and Terrestrial Organisms

The entry of 2,2',3,5'-tetrabromodiphenyl ether into organisms is largely dictated by its physicochemical properties, particularly its high lipophilicity and low water solubility. In aquatic environments, organisms can absorb this compound through several pathways. Fish and other aquatic animals can take up PBDEs directly from the water column via passive diffusion across their gills and skin. Additionally, ingestion of contaminated sediment and food is a significant route of exposure. Benthic organisms, living in and near sediments where PBDEs tend to accumulate, are particularly susceptible to uptake through ingestion of sediment particles.

In terrestrial ecosystems, the primary uptake mechanism for many organisms is through their diet. This includes the consumption of contaminated plants, invertebrates, or other animals. Soil invertebrates, such as earthworms, can accumulate PBDEs from the soil, which are then transferred to predators at higher trophic levels. For plants, uptake from the soil and translocation to different plant tissues can occur, although the extent of this varies depending on the plant species and the specific PBDE congener.

Bioconcentration Factors (BCFs) and Bioaccumulation Factors (BAFs)

Bioconcentration factors (BCFs) and bioaccumulation factors (BAFs) are key metrics used to quantify the potential of a chemical to accumulate in an organism from its surrounding environment. BCF refers to the uptake of a substance from water, while BAF considers uptake from all environmental sources, including water, food, and sediment.

Due to its lipophilic nature, 2,2',3,5'-tetrabromodiphenyl ether has a high potential for bioconcentration and bioaccumulation. While specific BCF and BAF values for PBDE-43 are not extensively documented in the literature, studies on similar tetrabromodiphenyl ether congeners, such as BDE-47, provide valuable insights. For instance, research has shown that the BCFs for tetrabrominated to hexabrominated diphenyl ethers in marine food webs can be significant, indicating a strong potential for these compounds to accumulate in organisms to concentrations much higher than in the surrounding water. researchgate.net It is important to note that factors such as species, age, lipid content, and metabolic capacity can influence these values.

Trophic Transfer and Biomagnification Across Food Webs

Trophic transfer is the process by which contaminants are passed from one trophic level to the next through consumption. Biomagnification occurs when the concentration of a contaminant increases at successively higher levels in a food web.

Aquatic Food Chains

Studies of PBDEs in aquatic food webs have demonstrated the potential for biomagnification of certain congeners. Lower brominated PBDEs, including tetrabromodiphenyl ethers, have been shown to biomagnify in some aquatic food chains. For example, research in various marine and freshwater ecosystems has observed increasing concentrations of PBDEs in organisms at higher trophic levels, from invertebrates to fish and ultimately to top predators like marine mammals and birds. nih.govdntb.gov.ua

The transfer and magnification of 2,2',3,5'-tetrabromodiphenyl ether within aquatic food chains follow this general pattern. Organisms at the base of the food web, such as phytoplankton and zooplankton, absorb the compound from the water and sediment. These are then consumed by small fish and invertebrates, which are in turn eaten by larger predatory fish. At each step, the concentration of the lipophilic PBDE-43 can increase in the tissues of the predator, leading to the highest concentrations in top predators.

Terrestrial Food Chains

Information specifically detailing the trophic transfer and biomagnification of 2,2',3,5'-tetrabromodiphenyl ether in terrestrial food chains is limited. However, general principles derived from studies on other PBDEs suggest that biomagnification can also occur in these ecosystems. researchgate.net

The process begins with the contamination of soil and vegetation. Soil invertebrates, such as earthworms, can accumulate PBDEs from the soil. These invertebrates are a food source for various animals, including birds and small mammals, which can then be prey for larger predators. Research on other PBDE congeners in terrestrial food chains, such as those involving passerine birds and their predators, has shown evidence of biomagnification. researchgate.net It is plausible that PBDE-43 would exhibit similar behavior, accumulating in organisms and increasing in concentration at higher trophic levels. However, the extent of biomagnification can be influenced by the metabolic capabilities of the predator species. researchgate.net

Congener-Specific Bioaccumulation and Biotransformation Potentials

The bioaccumulation and biotransformation of PBDEs are highly dependent on the specific congener, particularly the number and position of bromine atoms on the diphenyl ether structure.

Lower brominated congeners, such as 2,2',3,5'-tetrabromodiphenyl ether, are generally considered to be more bioaccumulative than higher brominated ones. This is attributed to their greater bioavailability and ease of uptake across biological membranes.

Organisms possess the ability to metabolize, or biotransform, PBDEs. A key biotransformation process is debromination, where bromine atoms are removed from the PBDE molecule. This can lead to the formation of other PBDE congeners, some of which may be more or less toxic and bioaccumulative than the parent compound. For example, the metabolism of higher brominated PBDEs can result in the formation of lower brominated congeners.

Advanced Analytical Methodologies for 2,2 ,3,5 Tetrabromodiphenyl Ether Detection and Quantification

Sample Preparation Techniques for Diverse Environmental Matrices

The initial and one of the most critical stages in the analysis of 2,2',3,5'-tetrabromodiphenyl ether is the effective extraction of the analyte from the sample matrix and the removal of interfering co-extractives. The choice of technique depends on the nature of the sample matrix, which can range from water and soil to biological tissues and dust.

Commonly employed extraction techniques for solid and semi-solid matrices like soil, sediment, and tissue include Soxhlet extraction , often using solvents like toluene (B28343) or a hexane/dichloromethane mixture. thermofisher.comthermofisher.com For aqueous samples, techniques such as solid-phase extraction (SPE) or liquid-liquid extraction are frequently utilized. thermofisher.com

Following extraction, a cleanup step is essential to remove lipids, sulfur, and other compounds that can interfere with the analysis. This is often achieved using adsorption chromatography with materials like activated silica (B1680970) gel, alumina (B75360), or Florisil. thermofisher.comresearchgate.net For instance, a basic alumina column can be used for purification, with the target compounds eluted using a solvent mixture such as n-hexane/dichloromethane. thermofisher.com In the analysis of biological tissues, which have high lipid content, gel permeation chromatography (GPC) is a common technique for lipid removal. researchgate.net

A summary of sample preparation techniques for PBDEs in various matrices is presented below.

| Matrix | Extraction Method | Cleanup Method |

| Soil, Sediment, Sludge | Soxhlet Extraction (e.g., with toluene) | Alumina column chromatography, Silica gel chromatography |

| Water | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Silica gel chromatography |

| Biological Tissues (e.g., fish, serum) | Accelerated Solvent Extraction (ASE), Soxhlet Extraction | Gel Permeation Chromatography (GPC), Alumina/Silica column chromatography |

| Indoor Dust | Soxhlet Extraction | Gel Permeation Chromatography (GPC), Alumina/Silica column chromatography |

Chromatographic Separation Techniques

Chromatography is the core of the analytical process, separating the target analyte from other compounds in the extract before detection. Gas chromatography is the most common technique for the separation of 2,2',3,5'-tetrabromodiphenyl ether and other PBDEs.

Gas chromatography is the standard and preferred technique for the analysis of PBDEs due to their volatility and thermal stability. thermofisher.com The separation is typically performed on a capillary column with a non-polar or semi-polar stationary phase.

Columns: A variety of capillary columns are used for PBDE analysis. Columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms) are widely used and have been shown to provide good separation for many PBDE congeners. nih.gov Other columns, such as those specifically designed for PBDE analysis (e.g., TraceGOLD TG-PBDE), have also been developed to provide enhanced resolution and shorter run times. thermofisher.comthermofisher.com The choice of column is critical for separating isomeric PBDEs, which can have very similar physical properties.

Operating Conditions: The GC oven temperature is programmed to ramp up to allow for the sequential elution of congeners based on their boiling points and interaction with the stationary phase. A typical temperature program starts at a lower temperature, holds for a short period, and then increases at a controlled rate to a final temperature, which is then held to ensure all target analytes have eluted. thermofisher.com The injector is often operated in splitless mode to maximize the transfer of the analyte onto the column, which is crucial for trace-level analysis. thermofisher.com

A table summarizing typical GC columns and conditions for PBDE analysis is provided below.

| Parameter | Typical Setting | Purpose |

| Column Type | DB-5ms, TG-PBDE, DB-XLB | Separation of PBDE congeners |

| Column Dimensions | 15-30 m length, 0.25 mm I.D., 0.10-0.25 µm film thickness | Affects resolution and analysis time |

| Carrier Gas | Helium | Transports the sample through the column |

| Injection Mode | Splitless or Programmed Temperature Vaporizing (PTV) | Maximizes analyte transfer for sensitivity |

| Oven Program | Ramped temperature (e.g., 100°C to 320°C) | Elutes compounds based on boiling point |

While GC is the dominant technique, liquid chromatography coupled with mass spectrometry (LC-MS) has also been explored for the analysis of PBDEs. nih.gov LC is particularly advantageous for the analysis of more polar hydroxylated metabolites of PBDEs (OH-PBDEs). ucsf.eduresearchgate.net For non-hydroxylated PBDEs like 2,2',3,5'-tetrabromodiphenyl ether, LC-MS is generally less sensitive than GC-MS due to poorer ionization efficiency. ucsf.edu

Columns and Mobile Phases: When LC is used, reversed-phase columns, such as C18 columns, are typically employed. nih.gov The mobile phase usually consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like ammonium (B1175870) acetate (B1210297) to improve ionization. researchgate.netnih.gov A gradient elution, where the composition of the mobile phase is changed over time, is used to separate the compounds. nih.gov

Mass Spectrometry (MS) Detection Approaches

Mass spectrometry is the primary detection method for the analysis of 2,2',3,5'-tetrabromodiphenyl ether due to its high sensitivity and selectivity. The mass spectrometer ionizes the compounds eluting from the chromatograph and separates the resulting ions based on their mass-to-charge ratio (m/z). ucsf.edu

Common ionization techniques for PBDEs include electron ionization (EI) and electron capture negative ionization (ECNI). ECNI can be highly sensitive for more highly brominated congeners. nih.gov

High-resolution mass spectrometry is a powerful tool for the identification and confirmation of 2,2',3,5'-tetrabromodiphenyl ether. HRMS instruments can measure the mass-to-charge ratio of an ion with very high accuracy, allowing for the determination of the elemental composition of the molecule. thermofisher.comthermofisher.com This high mass accuracy helps to distinguish the target analyte from other co-eluting compounds that may have the same nominal mass but a different elemental formula. For 2,2',3,5'-tetrabromodiphenyl ether, the exact mass can be calculated from its molecular formula.

A table with the molecular formula and mass information for 2,2',3,5'-Tetrabromodiphenyl ether is provided below.

| Compound Name | Molecular Formula | Average Molecular Weight | Monoisotopic Mass |

| 2,2',3,5'-Tetrabromodiphenyl ether | C₁₂H₆Br₄O | 485.79 g/mol | 481.7100 Da |

Tandem mass spectrometry, also known as MS/MS, offers an additional layer of selectivity and is particularly useful for quantifying analytes in complex matrices. nih.gov In MS/MS, a specific ion for the target analyte (the precursor ion) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific fragment ion (the product ion) is monitored in the second mass analyzer. researchgate.netnih.gov This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), significantly reduces background noise and improves the signal-to-noise ratio, leading to lower detection limits. nih.govnih.gov

For tetrabromodiphenyl ethers, the precursor ion is often the molecular ion or a major fragment ion, and the product ions are typically formed by the loss of bromine atoms or other characteristic fragments. The selection of specific and intense precursor-product ion transitions is key to developing a sensitive and robust MS/MS method. researchgate.net

Developments in Low Detection Limit Methodologies

The detection of 2,2',3,5'-tetrabromodiphenyl ether and its congeners at environmentally relevant concentrations requires highly sensitive analytical techniques. thermofisher.com Due to their persistence and bioaccumulation, PBDEs are often present at ultra-trace levels (ng/g or pg/g) in complex matrices like sediment, biota, and food. thermofisher.compacificrimlabs.com Consequently, there has been significant development in methodologies aimed at achieving lower limits of detection (LOD) and limits of quantification (LOQ). cdc.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is the primary analytical technique for PBDE analysis. cdc.gov Advances in MS technology have been central to improving sensitivity.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Triple quadrupole GC-MS/MS instrumentation has become popular for PBDE analysis due to its high selectivity and sensitivity. thermofisher.com It operates in a selective reaction monitoring (SRM) mode, which monitors specific precursor-to-product ion transitions for each analyte. This technique significantly reduces interferences from the sample matrix and background chemical noise, which is crucial for preventing false positives and enabling accurate quantification at ultra-trace levels. thermofisher.com

High-Resolution Mass Spectrometry (HRMS): Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is considered a gold standard for the determination of PBDEs. thermofisher.compacificrimlabs.com More recently, GC coupled to Orbitrap mass spectrometry has demonstrated high performance for the targeted analysis of PBDEs in various environmental samples. thermofisher.com This technology provides high mass accuracy, allowing for very selective detection of target compounds with minimal interference. The high selectivity and sensitivity enable the experimental determination of very low instrument detection limits (IDLs), often in the femtogram (fg) range on-column. thermofisher.com

The development of specialized GC columns has also contributed to improved analytical performance. Shorter, high-efficiency capillary columns (e.g., 15 m) have been developed to reduce analysis times and minimize the thermal breakdown of more highly brominated congeners, while still meeting the stringent resolution requirements for critical pairs like BDE-49 and BDE-71. thermofisher.comrestek.com The combination of advanced, sensitive mass spectrometers with optimized chromatography allows laboratories to reliably detect and quantify 2,2',3,5'-tetrabromodiphenyl ether and other PBDEs at the very low concentrations required for environmental monitoring and human exposure studies. thermofisher.com

Table 2: Examples of Experimentally Determined Instrument Detection Limits (IDLs) for Selected PBDEs using GC-Orbitrap MS

| Compound | Congener Number | On-Column IDL (fg) |

| Tetrabromodiphenyl ether | BDE-49 | 2.1 |

| Pentabromodiphenyl ether | BDE-99 | 1.8 |

| Pentabromodiphenyl ether | BDE-100 | 1.9 |

| Hexabromodiphenyl ether | BDE-153 | 3.4 |

| Hexabromodiphenyl ether | BDE-154 | 3.4 |

| Decabromodiphenyl ether | BDE-209 | 23.0 |

| Source: Data derived from experiments using an Exactive GC Orbitrap GC-MS system, based on replicate injections of low-concentration standards. thermofisher.com |

Environmental Modeling and Ecological Risk Assessment Frameworks for 2,2 ,3,5 Tetrabromodiphenyl Ether

Predictive Models for Environmental Fate and Transport

Predictive models are essential tools for estimating the environmental distribution of BDE-49. Multimedia mass balance models can be employed to assess the fate of chemicals in specific environments, such as lakes. These models typically consist of compartments representing the atmosphere, water, and sediment. ethz.ch

For polybrominated diphenyl ethers (PBDEs) in general, dynamic substance flow analysis models like CiP-CAFE can be used to estimate stocks and emissions. These emission estimates can then serve as inputs for global fate and transport models, such as the BETR-Global model, to simulate their distribution in the environment over time and space. acs.org Such models can help predict the long-range transport and persistence of these compounds.

Key factors influencing the environmental fate of BDE-49 include its partitioning behavior between air, water, soil, and sediment. Estimation tools like EPIWIN can provide valuable data on chemical properties that are crucial for these models. ethz.ch The environmental concentrations of BDE-49 and other PBDEs can be influenced by factors such as proximity to emission sources, with higher levels often found near industrial or urban areas.

Bioaccumulation Modeling and Food Web Dynamics

Bioaccumulation models are used to predict the uptake and accumulation of BDE-49 in organisms. These models are crucial for understanding how the compound moves through the food web. chesapeakebay.net The bioaccumulation of PBDEs, including BDE-49, is a significant concern due to their lipophilic nature, which allows them to accumulate in the fatty tissues of organisms. mdpi.com

Food web dynamics play a critical role in the biomagnification of BDE-49, where its concentration increases at successively higher trophic levels. tudelft.nl Studies have shown that PBDEs can be transferred from lower trophic level organisms to predators. researchgate.net The structure of the food web, including the number of trophic levels and the specific feeding relationships, can significantly influence the degree of biomagnification. tudelft.nl

Models that relate soil concentrations to whole-body concentrations in small mammals have been developed for some chemicals, providing a framework that could be adapted for BDE-49 to assess risks to predatory wildlife. ornl.gov The detoxification processes of PBDEs can vary among species, which can affect their bioaccumulation potential. nih.gov

Exposure Assessment Methodologies for Ecological Receptors

Exposure assessment for ecological receptors involves quantifying the contact between the receptor and BDE-49. This process combines information on the environmental concentrations of the chemical with the life history and feeding ecology of the organisms.

Methodologies for exposure assessment can include:

Direct measurement: Analyzing BDE-49 concentrations in environmental media (water, sediment, soil) and in the tissues of organisms.

Modeling: Using fate and transport models to predict environmental concentrations and bioaccumulation models to estimate tissue concentrations in various species.

For human exposure assessment, which can inform ecological risk assessment by identifying key pathways, dietary intake and dust ingestion are often considered significant routes for PBDEs. diva-portal.org Similar pathways are relevant for wildlife. The toxicokinetics of BDE-49, including its absorption, distribution, metabolism, and excretion, are important factors in determining internal exposure and potential toxicity.

Ecologically-Focused Risk Characterization (e.g., PNEC, RQ values)

Ecologically-focused risk characterization integrates exposure and effects data to determine the likelihood of adverse effects on ecological populations. Key metrics used in this process include the Predicted No-Effect Concentration (PNEC) and the Risk Quotient (RQ).

The PNEC is the concentration of a substance below which adverse effects in the ecosystem are not expected to occur. It is often derived from toxicity data using assessment factors. For a related compound, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), PNEC values have been derived from acute and chronic toxicity data. nih.govresearchgate.net

The Risk Quotient (RQ) is calculated by dividing the Predicted Environmental Concentration (PEC) or the Measured Environmental Concentration (MEC) by the PNEC (RQ = PEC/PNEC or MEC/PNEC). nih.gov

An RQ value less than 1 generally indicates a low ecological risk.

An RQ value greater than or equal to 1 suggests a potential for adverse ecological effects, warranting further investigation. nih.gov

Studies on other brominated flame retardants have used RQ values to characterize environmental risk, indicating that some compounds may pose a medium to high risk in certain environments. researchgate.netnih.gov

Table 1: Example of Risk Characterization Metrics for a Related PBDE (BDE-47) This table provides an illustrative example based on a related compound, as specific values for BDE-49 were not found in the provided search results.

| Metric | Value (for BDE-47) | Source |

| Acute PNEC | 2.08 µg/L | nih.gov |

| Chronic PNEC | 0.52 µg/L | nih.gov |

| Risk Quotient (RQ) | < 0.1 in Chinese surface waters | nih.gov |

Quantitative Structure-Activity Relationships (QSARs) in Environmental Assessment

Quantitative Structure-Activity Relationships (QSARs) are computational models that predict the physicochemical properties, environmental fate, and toxicity of chemicals based on their molecular structure. dmu.dklongdom.org QSARs are valuable tools in environmental assessment, particularly for data-poor chemicals like many PBDE congeners, as they can fill data gaps and support hazard and risk assessment. uninsubria.itjocpr.com

The fundamental principle of QSAR is that similar molecules are expected to have similar activities. youtube.com For PBDEs, 3-D QSAR models have been developed to predict their toxicological indices, such as their relative binding affinities to the aryl hydrocarbon receptor. nih.gov These models have shown that electrostatic properties are a key factor in the biological activity of PBDEs. nih.gov

QSAR models can be used to predict various endpoints relevant to environmental risk assessment, including:

Physicochemical properties (e.g., water solubility, octanol-water partition coefficient)

Environmental fate parameters (e.g., biodegradation, bioconcentration) nih.gov

Ecotoxicity (e.g., acute toxicity to aquatic organisms) uninsubria.it

The development and validation of QSAR models for regulatory purposes should follow established principles, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), to ensure their reliability and acceptability. oecd.org The accuracy of QSAR predictions is a critical aspect, and methods are being developed to estimate the prediction error and define the applicability domain of the models. nih.gov

An in-depth analysis of the chemical compound 2,2',3,5'-Tetrabromodiphenyl ether (BDE-49) reveals a complex challenge for environmental remediation and management. As a member of the polybrominated diphenyl ethers (PBDEs) class of flame retardants, BDE-49 is subject to the broader strategies aimed at mitigating the environmental impact of these persistent organic pollutants. This article explores the current scientific understanding and regulatory frameworks surrounding the remediation and management of contamination by this specific compound.

Policy, Regulatory Science, and International Agreements Pertaining to 2,2 ,3,5 Tetrabromodiphenyl Ether

Global and Regional Regulatory Frameworks for PBDEs (e.g., Stockholm Convention, REACH)

Global and regional efforts to control the production and use of PBDEs have been pivotal in mitigating their environmental impact. The most prominent of these are the Stockholm Convention on Persistent Organic Pollutants (POPs) and the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation.

The Stockholm Convention is an international environmental treaty aimed at eliminating or restricting the production and use of POPs. In 2009, several PBDEs were listed under the convention, signifying a global consensus on their hazardous properties. Specifically, tetrabromodiphenyl ether (tetraBDE) and pentabromodiphenyl ether (pentaBDE) were added to Annex A for elimination. This listing covers the commercial pentabromodiphenyl ether (c-pentaBDE) mixture, which contains various congeners, including tetrabromodiphenyl ethers.

The European Union has been at the forefront of regulating PBDEs. The REACH regulation, which came into force in 2007, places the burden of proof on companies to demonstrate that the chemicals they produce and market are safe. PBDEs, including tetrabromodiphenyl ethers, are subject to restrictions under REACH. Furthermore, the EU's Restriction of Hazardous Substances (RoHS) Directive restricts the use of specific hazardous materials in electrical and electronic equipment, including certain PBDEs. researchgate.net

In addition to these overarching frameworks, various countries and regions have implemented their own regulations. For example, in the United States, several states have enacted bans or restrictions on the use of certain PBDEs in various consumer products. wa.gov

| Regulatory Body/Agreement | Regulation/Action | Scope | Year of Implementation/Action |

|---|---|---|---|

| Stockholm Convention | Listing of tetraBDE and pentaBDE in Annex A for elimination | Global | 2009 |

| European Union (REACH) | Restriction on the manufacture, placing on the market and use of PBDEs | European Union | 2007 |

| European Union (RoHS) | Restriction of the use of certain hazardous substances in electrical and electronic equipment | European Union | 2006 |

| United States (State Level) | Bans or restrictions on the use of certain PBDEs in various products | Varies by state | Various |

Effectiveness Assessment of Legislative Measures on Environmental Levels

The implementation of regulatory measures has had a demonstrable impact on the environmental levels of PBDEs, including tetrabromodiphenyl ethers. Numerous studies have documented declining concentrations of regulated PBDEs in various environmental matrices and human tissues.

A meta-analysis of PBDEs in human breast milk revealed decreasing temporal trends for BDE-47 (a tetrabromodiphenyl ether congener) and BDE-99 in most regions, particularly in Europe, where regulations were implemented earlier. acs.orgnih.gov Breakpoint analyses indicated a significant decrease in these congeners around the time that regulations were put in place, suggesting a positive effect of these measures on reducing human exposure. acs.orgnih.gov

Similarly, monitoring data from the OSPAR maritime area (North-East Atlantic) has shown that PBDE concentrations in both sediment and biota have generally been stable or declining over the past two decades. ospar.org While concentrations are still above background levels, they are generally below the Federal Environmental Quality Guidelines, suggesting that they should not cause adverse effects on marine organisms. ospar.org

In the United Kingdom, research has shown that legislation has been effective in reducing the commercial use of PBDEs, leading to decreased concentrations in indoor environments. researchgate.net However, this has coincided with an increase in the use of alternative flame retardants. researchgate.net

Despite these successes, the persistence of PBDEs in the environment means that they will continue to be detected for many years. service.gov.ukcolumbia.edu Products containing these chemicals are still in use and can act as ongoing sources of release. service.gov.ukepa.gov

| Period | Trend | Associated Regulatory Action |

|---|---|---|

| Pre-2004 | Increasing concentrations | Limited or no regulations on PBDEs |

| Post-2004 | Decreasing concentrations | EU ban on the marketing and use of pentaBDE and octaBDE |

Scientific Contributions to Environmental Policy Development

Scientific research has been the cornerstone of policy development for PBDEs. The identification of their persistence, bioaccumulation, and toxic properties through extensive scientific investigation provided the impetus for regulatory action.

Early studies in the 1990s that detected rising levels of PBDEs in the environment and human tissues raised initial concerns. iatp.org Subsequent toxicological studies in laboratory animals demonstrated the potential for adverse health effects, including neurodevelopmental toxicity and endocrine disruption. iatp.orgnih.govresearchgate.net These findings were critical in classifying PBDEs as substances of very high concern.

For instance, research on the effects of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) on marine organisms has shown a range of toxic effects, including lethality, impaired motility, and reproductive toxicity, with the primary mechanisms being oxidative stress, DNA damage, and cellular apoptosis. mdpi.com Studies have also shown that BDE-47 can alter thyroid status and thyroid hormone-regulated gene transcription in the pituitary and brain, highlighting its potential to impact neurodevelopment. nih.govresearchgate.net

The scientific community has also played a crucial role in developing analytical methods to detect and quantify PBDEs in various environmental and biological samples. researchgate.net This has been essential for monitoring the effectiveness of regulations and understanding the extent of contamination.

The process of listing chemicals under the Stockholm Convention is a clear example of science informing policy. A chemical must undergo a rigorous risk profile and risk management evaluation by the Persistent Organic Pollutants Review Committee (POPRC), which is composed of government-designated experts in chemical assessment and management.

Challenges in Regulatory Enforcement and Monitoring

Despite the progress made in regulating PBDEs, several challenges remain in terms of enforcement and monitoring.

One of the primary challenges is the continued presence of PBDEs in products that are still in use or in the waste stream. service.gov.ukepa.gov These "legacy" products can continue to release PBDEs into the environment for many years. The recycling of materials containing PBDEs can also lead to their reintroduction into new products, although regulations are becoming stricter in this regard. globalpccs.com

The long-range transport of PBDEs through atmospheric and oceanic currents means that they can be found in remote regions far from their original sources. service.gov.uk This global distribution makes it difficult to manage and monitor their presence effectively.

Furthermore, the focus on a limited number of PBDE congeners in monitoring programs may not capture the full extent of the risk. There are 209 possible PBDE congeners, and the toxicological properties of many of them are not well understood. The debromination of higher brominated PBDEs to more toxic lower brominated forms in the environment is another complicating factor. epa.gov

Enforcement of regulations can also be challenging, particularly in a globalized market where products are manufactured and traded across different jurisdictions with varying regulatory standards. The lack of effective screening mechanisms for BFRs in waste management facilities can lead to the inadvertent recycling of contaminated plastics. researchgate.net

Finally, the replacement of regulated PBDEs with other flame retardants raises concerns about "regrettable substitution," where a hazardous chemical is replaced with another that may also have adverse health and environmental effects. researchgate.net Continuous monitoring and assessment of these alternative flame retardants are therefore crucial.

Future Research Directions and Emerging Challenges in 2,2 ,3,5 Tetrabromodiphenyl Ether Studies

Novel Analytical Approaches and Isotope Tracing Techniques

The accurate detection and quantification of 2,2',3,5'-tetrabromodiphenyl ether and its isomers in various environmental matrices remain a significant analytical challenge due to their low concentrations and the complexity of the matrices. Future research will necessitate the development and refinement of novel analytical techniques to enhance sensitivity, selectivity, and efficiency.

Advanced Analytical Instrumentation: Gas chromatography (GC) coupled with mass spectrometry (MS) is the primary technique for PBDE analysis. cdc.gov Innovations in this area are crucial. The use of shorter GC columns (10-15 meters) has been shown to decrease analysis time significantly without compromising the separation of critical congeners. restek.comnih.gov Programmed temperature vaporization (PTV) injectors are recommended to minimize the thermal degradation of thermally labile PBDEs. researchgate.net

Recent advancements in ionization techniques, such as atmospheric pressure chemical ionization (APCI), offer improved sensitivity and specificity, especially for highly brominated congeners. researchgate.net Gas chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (GC-APCI-MS/MS) has shown promise for the reliable identification and quantification of PBDEs at very low concentrations. researchgate.net

Isotope Tracing Techniques: Isotope tracing is a powerful tool for understanding the fate and transformation of PBDEs in the environment. The use of 13C-labeled internal standards in isotope dilution methods is essential for accurate quantification by correcting for matrix effects and procedural losses during sample preparation and analysis. nih.gov

Furthermore, isotope tracing can elucidate degradation pathways. For instance, tracking isotopically labeled substrates through biochemical reactions can provide a dynamic understanding of cellular metabolism and how it is affected by PBDEs. nih.gov This technique is also invaluable for studying the debromination of higher brominated PBDEs to lower brominated, and often more toxic, congeners. acs.org The use of stable isotope tracing can help to differentiate between congeners originating from commercial mixtures and those formed through environmental degradation. acs.org

| Analytical Technique | Principle | Application in PBDE Analysis | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their physical and chemical properties and identifies them by their mass-to-charge ratio. | Standard method for the identification and quantification of PBDE congeners in environmental and biological samples. cdc.gov | High resolution and sensitivity. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the determination of elemental composition. | Offers enhanced sensitivity and selectivity, particularly for higher brominated congeners, and enables the use of isotope dilution with 13C-labeled standards for precise quantification. nih.gov | High accuracy and sensitivity. |

| Atmospheric Pressure Chemical Ionization (APCI) | A soft ionization technique that is suitable for a wide range of compounds, including those that are thermally labile. | Coupled with GC-MS/MS, it improves the detectability of PBDEs, especially highly brominated congeners. researchgate.net | Reduced fragmentation, improved sensitivity. |

| Isotope Dilution Mass Spectrometry | A known amount of an isotopically labeled standard of the analyte is added to the sample. | Provides accurate quantification by correcting for losses during sample preparation and analysis. nih.gov | High accuracy and precision. |

Understanding Long-Term Environmental Dynamics and Persistence

2,2',3,5'-Tetrabromodiphenyl ether, like other PBDEs, is a persistent organic pollutant (POP) characterized by a long environmental half-life. service.gov.uk Understanding its long-term dynamics is crucial for predicting its environmental fate and potential for bioaccumulation.

Persistence and Degradation: PBDEs are resistant to degradation, with estimated half-lives ranging from months to years. service.gov.ukenvironment-agency.gov.uk Lower brominated congeners, such as tetrabromodiphenyl ethers, are known to be more persistent in the environment than higher brominated ones. researchgate.net Photodegradation is a significant transformation process for PBDEs in the environment, leading to the formation of less brominated congeners. researchgate.netnih.gov The presence of clay minerals in soil and sediment can influence the rate of photodegradation. acs.org Microbial degradation, particularly anaerobic debromination, is another important pathway for the breakdown of PBDEs, although higher brominated congeners are more resistant to this process. frontiersin.org

Bioaccumulation and Long-Range Transport: Due to their lipophilic nature, PBDEs readily adsorb to solid matrices like soil and sediment, which act as major environmental reservoirs. nih.gov They also have a high potential for bioaccumulation in organisms and biomagnification through the food chain, with detectable levels found in top predators. service.gov.ukenvironment-agency.gov.uk The potential for long-range atmospheric transport allows PBDEs to contaminate remote regions, far from their original sources. service.gov.ukenvironment-agency.gov.uk

| PBDE Congener Group | Environmental Persistence | Bioaccumulation Potential |

| Lower Brominated (e.g., Tetra-BDEs) | High persistence, with long half-lives. researchgate.netnih.gov | High, readily bioaccumulate in organisms. researchgate.net |

| Higher Brominated (e.g., Deca-BDE) | Can undergo debromination to form more persistent lower brominated congeners. acs.orgnih.gov | Lower bioavailability and bioaccumulation potential compared to lower brominated congeners. frontiersin.org |

Interdisciplinary Research Needs in PBDE Environmental Science

Addressing the complex challenges posed by 2,2',3,5'-tetrabromodiphenyl ether and other PBDEs requires a concerted effort from researchers across various disciplines.